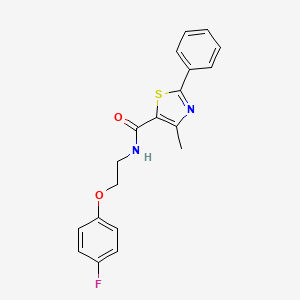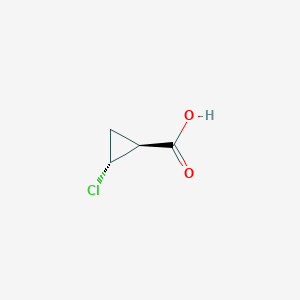
N-((1-(3,4-difluorofenil)-1H-tetrazol-5-il)metil)pivalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involved inert refluxing of pivaloyl isothiocyanate with 4-aminoacetophenone . These methods suggest that the synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide could potentially involve a similar acylation step, possibly using a difluorophenyl-tetrazole derivative as a starting material.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR and FT-IR, as well as X-ray crystallography . These techniques could be applied to determine the structure of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide. The presence of difluorophenyl and tetrazole groups in the compound would likely contribute to its molecular characteristics, including its electronic properties and potential for forming hydrogen bonds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by their functional groups. For instance, the presence of a cyano group in N-(cyano(naphthalen-1-yl)methyl)benzamides allows for colorimetric sensing of fluoride anions . The tetrazole group in N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide could similarly impart unique reactivity, potentially in coordination chemistry or as a bioisostere for carboxylic acids in drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are often related to their molecular structure. For example, the crystal structure analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide revealed specific intramolecular and intermolecular interactions that contribute to its stability . The difluorophenyl and tetrazole groups in N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide would likely influence its physical properties, such as solubility and melting point, as well as its chemical properties, including acidity and potential for hydrogen bonding.
The papers provided do not directly discuss N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide, but they do offer valuable information on the synthesis, structure, reactivity, and properties of related benzamide derivatives that can be used to infer potential characteristics of the compound .
Aplicaciones Científicas De Investigación
- Radicales de Blatter: Los investigadores han investigado los efectos de los sustituyentes difluorofenilo en las propiedades estructurales, redox y magnéticas de los radicales de Blatter. Estos radicales, incluido el 1-(3,4-difluorofenil)-1H-tetrazol-5-ilmetilpivalamida (1a), se sintetizaron y caracterizaron. Exhiben un comportamiento de oxidación y reducción reversible, y su densidad de espín se deslocaliza principalmente en la porción triazinilo. Los estudios cristalográficos revelaron cadenas alternantes de estos radicales, y las fuertes interacciones antiferromagnéticas dominan en sus cristales .
- 4,5-Dimetilfuro[3,4-d]piridazin-1(2H)-ona: Se ha logrado la síntesis y la caracterización estructural de este compuesto previamente desconocido. El análisis de difracción de rayos X de monocristal confirmó su estructura, y la espectroscopia de RMN proporcionó información sobre su entorno químico .
- Reordenamiento de Dimroth: El reordenamiento de Dimroth implica la apertura electrocíclica y el cierre del anillo. Por ejemplo, la 2-imino-1-metil-1,2-dihidropirimidina puede reordenarse en 2-(metilamino)pirimidina. Comprender estos reordenamientos contribuye al diseño de nuevas rutas sintéticas .
Catálisis y Química Radical
Química Heterocíclica
Síntesis Orgánica
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O/c1-13(2,3)12(21)16-7-11-17-18-19-20(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJPRPVBHRIFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B2540505.png)

![3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde](/img/structure/B2540508.png)


![1-Methyl-2-propan-2-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B2540514.png)
![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)



![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)